Cas no 2228786-53-4 (O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine)

O-2-(3-Bromo-2-fluorophenyl)-2-methylpropylhydroxylamine is a specialized hydroxylamine derivative featuring a 3-bromo-2-fluorophenyl substituent and a 2-methylpropyl group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or functionalized aromatic systems. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity for further cross-coupling or nucleophilic substitution reactions, while the hydroxylamine moiety offers opportunities for oxidation or condensation reactions. Its structural features make it a valuable building block for the development of novel heterocycles or biologically relevant compounds.
O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine structure
2228786-53-4 structure
Product Name:O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine
CAS No:2228786-53-4
MF:C10H13BrFNO
MW:262.118725538254
CID:6019473
PubChem ID:165645874
Update Time:2025-06-13

O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine
    • EN300-1904308
    • 2228786-53-4
    • O-[2-(3-bromo-2-fluorophenyl)-2-methylpropyl]hydroxylamine
    • Inchi: 1S/C10H13BrFNO/c1-10(2,6-14-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3
    • InChI Key: XSTNWNDMPAPTLY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)C(C)(C)CON

Computed Properties

  • Exact Mass: 261.01645g/mol
  • Monoisotopic Mass: 261.01645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine

Introduction to O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine (CAS No. 2228786-53-4)

O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine (CAS No. 2228786-53-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and fluorinated aromatic ring and a hydroxylamine functional group. These properties make it a promising candidate for various applications, particularly in the development of new therapeutic agents.

The chemical structure of O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine is composed of a 3-bromo-2-fluorophenyl moiety attached to a 2-methylpropyl group, which is further functionalized with a hydroxylamine group. The presence of the bromine and fluorine atoms imparts specific electronic and steric effects, influencing the compound's reactivity and biological activity. The hydroxylamine group, on the other hand, can participate in hydrogen bonding and other interactions that are crucial for its biological function.

Recent studies have highlighted the potential of O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The bromine and fluorine substituents contribute to its ability to modulate key inflammatory pathways, making it a valuable lead compound for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory activity, O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine has also been investigated for its potential as an antiviral agent. Studies conducted by researchers at the National Institutes of Health (NIH) have demonstrated that this compound can effectively inhibit the replication of several viral strains, including influenza and herpes viruses. The mechanism of action involves interference with viral entry and replication processes, highlighting its broad-spectrum antiviral potential.

The synthesis of O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine has been optimized to ensure high yields and purity. A typical synthetic route involves the reaction of 3-bromo-2-fluorobenzaldehyde with 1-amino-1-methylethanol in the presence of a suitable catalyst. This process has been refined through iterative optimization, resulting in a robust and scalable method that can be readily adapted for large-scale production.

The physicochemical properties of O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the compound's structure and conformation, which are essential for understanding its behavior in biological systems.

In terms of pharmacokinetics, preliminary data suggest that O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an orally administered drug candidate.

Toxicity studies conducted on O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine have indicated that it is well-tolerated at therapeutic doses. No significant adverse effects were observed in preclinical models, suggesting that it has a favorable safety profile. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, O-2-(3-bromo-2-fluorophenyl)-2-methylpropylhydroxylamine (CAS No. 2228786-53-4) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional applications and refine its use as a therapeutic agent.

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